5-Methoxy DMT oxalate

Catalog No.
S1517573
CAS No.
17286-40-7
M.F
C15H20N2O5
M. Wt
308.33 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy DMT oxalate

CAS Number

17286-40-7

Product Name

5-Methoxy DMT oxalate

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

InChI

InChI=1S/C13H18N2O.C2H2O4/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;3-1(4)2(5)6/h4-5,8-9,14H,6-7H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

XXJBZLPPJWOKET-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)OC.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)OC.C(=O)(C(=O)O)O

5-Methoxy-Dimethyltryptamine oxalate is a chemical compound derived from 5-Methoxy-Dimethyltryptamine, a naturally occurring psychedelic substance. This compound belongs to the tryptamine class, which includes various psychoactive substances known for their effects on serotonin receptors. The oxalate form serves as a salt that enhances the stability and solubility of the active ingredient, making it suitable for pharmaceutical applications. The chemical structure consists of a tryptamine backbone with a methoxy group at the 5-position, contributing to its unique pharmacological properties.

Typical of tryptamines:

  • Acid-Base Reactions: The oxalate salt formation involves the reaction of 5-Methoxy-Dimethyltryptamine with oxalic acid, leading to protonation and stabilization of the molecule.
  • Oxidation: Exposure to oxygen can lead to degradation products, including N-oxide derivatives, which may affect its pharmacological efficacy .
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, although this is typically minimized in solid formulations .

The biological activity of 5-Methoxy-Dimethyltryptamine oxalate is primarily linked to its interaction with serotonin receptors, particularly the 5-HT2A receptor. It exhibits:

  • Psychoactive Effects: Similar to other tryptamines, it produces hallucinogenic effects that can alter perception and cognition.
  • Pharmacokinetics: Studies indicate that it has nonlinear pharmacokinetics, meaning that its absorption and elimination rates can vary significantly with dosage . This characteristic raises concerns regarding potential intoxication at higher doses.

The synthesis of 5-Methoxy-Dimethyltryptamine oxalate typically involves:

  • Fischer Indole Synthesis: This method utilizes 4-methoxyphenylhydrazine and a suitable aldehyde precursor in an acid-catalyzed reaction to form the tryptamine structure.
  • Salt Formation: The freebase form of 5-Methoxy-Dimethyltryptamine is then reacted with oxalic acid to yield the oxalate salt. This process is optimized for yield and purity .

5-Methoxy-Dimethyltryptamine oxalate has several applications:

  • Research: It is used in studies exploring psychedelic compounds' effects on the brain and their potential therapeutic applications in mental health disorders.
  • Pharmaceutical Development: Its stable salt form is advantageous for drug formulation, providing better solubility and bioavailability compared to freebase forms.

Several compounds are structurally or functionally similar to 5-Methoxy-Dimethyltryptamine oxalate. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
5-Methoxy-N,N-dimethyltryptamineParent compoundNaturally occurring; found in certain plant species
5-Methoxy-N-methyl-N-isopropyltryptamineN-methyl derivativeExhibits unique psychoactive properties; used recreationally
5-Methoxy-N,N-diisopropyltryptamineN,N-diisopropyl derivativeKnown for its potent hallucinogenic effects
5-Hydroxy-N,N-dimethyltryptamineHydroxy derivativeMore polar; different receptor affinity

These compounds share structural elements with 5-Methoxy-Dimethyltryptamine oxalate but differ in their specific pharmacological profiles and effects on the central nervous system.

Dates

Modify: 2023-07-17

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